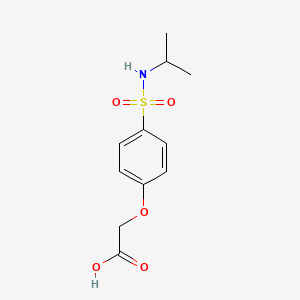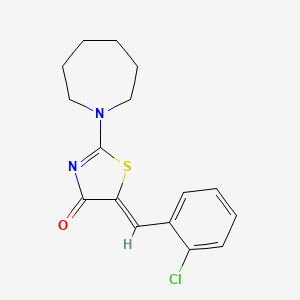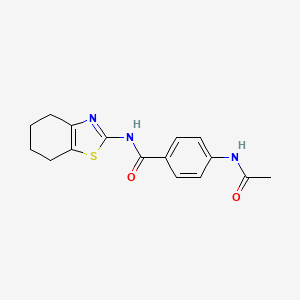
2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid is an organic compound with the molecular formula C11H15NO5S. It is a derivative of phenoxyacetic acid and contains an isopropylsulfamoyl group attached to the phenoxy ring.
Métodos De Preparación
The general synthetic route can be summarized as follows :
- Formation of Phenoxyacetic Acid:
- Sodium phenolate reacts with sodium chloroacetate in hot water to form phenoxyacetic acid.
- Reaction: C6H5ONa + ClCH2COONa → C6H5OCH2COONa + NaCl
- Acidification: C6H5OCH2COONa + HCl → C6H5OCH2COOH + NaCl
- Introduction of Isopropylsulfamoyl Group:
- The phenoxyacetic acid is then reacted with isopropylsulfamoyl chloride under suitable conditions to introduce the isopropylsulfamoyl group.
- Reaction: C6H5OCH2COOH + (CH3)2CHSO2Cl → 2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid
Análisis De Reacciones Químicas
2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid undergoes various chemical reactions, including:
- Oxidation:
- The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Major products: Oxidized derivatives of the phenoxy ring.
- Reduction:
- Reduction can be achieved using reducing agents like lithium aluminum hydride.
- Major products: Reduced forms of the phenoxy ring or the isopropylsulfamoyl group.
- Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy ring.
- Common reagents: Halides, amines, or other nucleophiles.
- Major products: Substituted derivatives of the phenoxy ring.
Aplicaciones Científicas De Investigación
2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid has several scientific research applications:
- Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
- Biology:
- Medicine:
- Explored as a potential pharmaceutical intermediate for the development of new drugs.
- Studied for its selective inhibition of cyclooxygenase-2 (COX-2), which plays a role in inflammation .
- Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of certain herbicides and pesticides .
Mecanismo De Acción
The mechanism of action of 2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways:
- Molecular Targets:
- Pathways:
- By inhibiting COX-2, the compound reduces the production of prostaglandins, leading to anti-inflammatory effects.
- It may also interact with other cellular pathways involved in inflammation and pain.
Comparación Con Compuestos Similares
2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid can be compared with other similar compounds, such as:
- Phenoxyacetic Acid:
- Lacks the isopropylsulfamoyl group.
- Used as a precursor in the synthesis of various herbicides and pharmaceuticals .
- 2,4-Dichlorophenoxyacetic Acid (2,4-D):
- Contains chlorine atoms on the phenoxy ring.
- Widely used as a herbicide .
- MCPA (2-Methyl-4-chlorophenoxyacetic Acid):
- Contains a methyl and a chlorine substituent on the phenoxy ring.
- Used as a selective herbicide for broadleaf weeds .
The uniqueness of this compound lies in its isopropylsulfamoyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-[4-(propan-2-ylsulfamoyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-8(2)12-18(15,16)10-5-3-9(4-6-10)17-7-11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXCSQBNWZMLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5866570.png)



![4,5-bis(4-methoxyphenyl)-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}furan-3-carbonitrile](/img/structure/B5866607.png)





![3-Chloro-4-[(4-methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B5866658.png)

![N-{2-chloro-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5866663.png)
